molecular formula C8H14N4O2 B033619 Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- CAS No. 103232-71-9

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-

Cat. No. B033619
CAS RN: 103232-71-9
M. Wt: 198.22 g/mol
InChI Key: WMMCHYYFMLGMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in DNA replication and cell division. It may also interact with cellular membranes and alter their structure and function.
Biochemical and Physiological Effects:
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the proliferation of cancer cells and reduce inflammation. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- has several advantages for lab experiments. It is easy to synthesize and has high yield and purity. It is also stable under various conditions and can be stored for extended periods. However, its use may be limited by its toxicity and potential side effects, which need to be carefully evaluated.

Future Directions

There are several future directions for research on Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-. One potential direction is to study its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a fluorescent probe for detecting metal ions. Additionally, its use as a catalyst in organic reactions could be further explored. Further studies are also needed to evaluate its toxicity and potential side effects, as well as its potential for drug development.
In conclusion, Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- is a compound with unique properties that has gained significant attention in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- can be synthesized using various methods, including the reaction of 1,2-diaminobenzene with ethyl acetoacetate, followed by cyclization with urea. Another method involves the reaction of 1,2-diaminobenzene with ethyl acetoacetate, followed by cyclization with ethyl carbamate. Both methods result in the formation of Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- with high yield and purity.

Scientific Research Applications

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a catalyst in organic reactions.

properties

CAS RN

103232-71-9

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

3,6-diethyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione

InChI

InChI=1S/C8H14N4O2/c1-3-11-5-6(10-7(11)13)12(4-2)8(14)9-5/h5-6H,3-4H2,1-2H3,(H,9,14)(H,10,13)

InChI Key

WMMCHYYFMLGMIA-UHFFFAOYSA-N

SMILES

CCN1C2C(NC1=O)N(C(=O)N2)CC

Canonical SMILES

CCN1C2C(NC1=O)N(C(=O)N2)CC

Origin of Product

United States

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